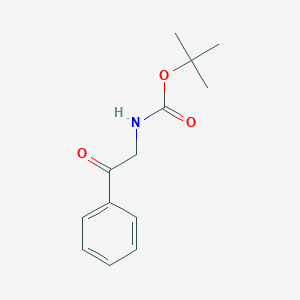

Tert-butyl (2-oxo-2-phenylethyl)carbamate

描述

Tert-butyl (2-oxo-2-phenylethyl)carbamate is a carbamate-protected amine derivative featuring a phenyl ketone group and a tert-butoxycarbonyl (Boc) protective group. This compound is widely utilized in organic synthesis as an intermediate for constructing nitrogen-containing heterocycles, peptides, and pharmaceuticals. Its Boc group enhances stability during reactions while allowing selective deprotection under acidic conditions . Structurally, it consists of a ketone-linked phenyl group and a carbamate moiety, making it a versatile scaffold for functionalization via cross-coupling, photoredox catalysis, or nucleophilic substitution .

作用机制

Target of Action

The primary targets of Tert-butyl (2-oxo-2-phenylethyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .

Pharmacokinetics

Its physical properties such as melting point (56-58°c) and molecular weight (23528 g/mol) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . For this compound, it is recommended to be stored in a dry environment at 2-8°C .

生物活性

Tert-butyl (2-oxo-2-phenylethyl)carbamate, with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, pharmacokinetics, and related research findings.

Chemical Structure and Properties

The structure of this compound includes a bulky tert-butyl group attached to a carbamate functional group, which is further linked to a phenyl ring and a carbonyl group. This unique arrangement contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry.

While specific molecular targets for this compound remain largely unidentified, it is hypothesized that like other carbamates, it may interact with biological targets through the formation of covalent bonds. This interaction could potentially alter the functions of these targets. The compound's physical properties suggest good bioavailability, but detailed pharmacokinetic studies are necessary to elucidate its effects on biological systems.

Biological Activity

Research into the biological activity of this compound is still ongoing. Initial studies indicate that it may exhibit significant pharmacological properties similar to other carbamates, which are known for their anti-inflammatory, analgesic, and antimicrobial activities. The presence of the phenyl group may enhance interactions with biological targets due to increased hydrophobicity and π-stacking interactions with aromatic residues in proteins.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | May reduce inflammation | |

| Analgesic | Potential pain relief | |

| Antimicrobial | Possible effectiveness against pathogens |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each offering different advantages in terms of yield, purity, and environmental impact. Notably, it serves as an intermediate in drug synthesis due to its potential biological activity.

Common Synthesis Pathways

- Direct Carbamation : Involves reacting phenolic compounds with isocyanates.

- Protecting Group Strategy : Utilizes the tert-butyl group for selective modifications during multi-step syntheses.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary findings suggest that environmental factors such as temperature and pH can influence its stability and activity. The melting point of this compound is reported to be between 56°C and 58°C, indicating its potential for good bioavailability under physiological conditions.

科学研究应用

Chemical Properties and Structure

Tert-butyl (2-oxo-2-phenylethyl)carbamate is characterized by its bulky tert-butyl group attached to a carbamate functional group, which is further connected to a phenyl ring and a carbonyl group. This structure contributes to its unique reactivity and stability in chemical reactions.

Applications in Organic Synthesis

Protecting Group in Organic Chemistry

One of the primary applications of this compound is as a protecting group for carboxylic acids. The bulky tert-butyl group effectively shields the reactive carbonyl group, allowing selective modifications of other functional groups within the molecule. This capability is crucial during multistep organic syntheses, enabling chemists to construct complex organic molecules efficiently.

Synthesis of Complex Molecules

this compound serves as an intermediate in synthesizing more complex organic compounds. For example, it has been utilized in the one-pot synthesis of 4-substituted oxazolones, demonstrating its utility in facilitating cyclization reactions through steric interactions .

| Application | Description |

|---|---|

| Protecting Group | Shields carboxylic acids during synthesis |

| Intermediate in Synthesis | Used to create complex organic molecules |

| Catalytic Reactions | Participates in multi-component reactions for efficient synthesis |

Pharmaceutical Development

Recent studies indicate potential applications of this compound in drug development. Its reactivity suggests that it may interact with biological targets by forming covalent bonds, which could alter their functions. Although specific molecular targets remain unidentified, ongoing research aims to elucidate its pharmacokinetic properties and biological interactions.

Case Study: Antimalarial Drug Development

In a study focusing on the BDA series of compounds, including derivatives of this compound, researchers identified potent inhibitors of PfATC (Plasmodium falciparum acyltransferase). These compounds demonstrated selective inhibition against parasitic targets while showing minimal effects on human cells, indicating their potential for antimalarial drug development .

The biological activity of this compound is under investigation. Initial findings suggest it may exhibit good bioavailability due to its physical properties, although detailed pharmacokinetic studies are necessary to understand its effects on biological systems fully .

Environmental Stability

Research indicates that environmental factors such as temperature and pH can significantly influence the stability and activity of this compound. Understanding these interactions is crucial for developing applications in various conditions.

常见问题

Basic Question: What are the most reliable synthetic routes for preparing tert-butyl (2-oxo-2-phenylethyl)carbamate?

Methodological Answer:

The compound can be synthesized via carbamate-protected intermediates using tert-butyl carbamate as a key building block. A common approach involves:

- Step 1: Reacting 2-phenylethylamine derivatives with tert-butyl chloroformate under Schotten-Baumann conditions to form the carbamate-protected amine.

- Step 2: Oxidizing the resulting intermediate to introduce the ketone group (2-oxo moiety) using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation .

- Critical Note: Troiani et al. (2011) demonstrated chemoselective biocatalytic methods for carbamate intermediates, which minimize side reactions and improve yield in multi-step syntheses .

Advanced Question: How can enantiomeric purity of this compound derivatives be ensured during synthesis?

Methodological Answer:

Enantiomeric control is critical for pharmaceutical intermediates. Key strategies include:

- Chiral Auxiliaries: Use (R)- or (S)-tert-butyl carbamate derivatives in asymmetric Mannich reactions, as shown by Yang et al. (2009) for β-amino carbonyl compounds. This method achieves >90% enantiomeric excess (ee) via organocatalytic activation .

- Crystallographic Resolution: Das et al. (2016) resolved racemic mixtures by co-crystallizing with chiral counterions, leveraging hydrogen-bonding interactions in the solid state .

- Analytical Validation: Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography using SHELXL for absolute configuration determination .

Basic Question: What safety protocols are recommended for handling tert-butyl carbamate derivatives?

Methodological Answer:

While specific toxicity data for this compound is limited, general precautions for carbamates include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation: Work in a fume hood to avoid inhalation of vapors, as carbamates may release toxic gases (e.g., CO, NOx) under decomposition .

- Spill Management: Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

Advanced Question: How do hydrogen-bonding interactions influence the solid-state packing of tert-butyl carbamate derivatives?

Methodological Answer:

Solid-state analysis via X-ray crystallography reveals:

- Strong Hydrogen Bonds: The carbamate NH group forms N–H···O=C interactions with adjacent carbonyl groups, creating 1D chains or 2D sheets.

- Weak Interactions: C–H···O and π-π stacking (between phenyl rings) further stabilize the lattice, as observed in Das et al. (2016). These interactions are critical for predicting solubility and melting points .

- Software Tools: SHELX programs (e.g., SHELXL) and ORTEP-3 are recommended for structure refinement and visualization, ensuring accurate bond-length and angle measurements .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm. The 2-oxo proton (adjacent to ketone) shows deshielding (~3.5–4.0 ppm) .

- ¹³C NMR: The carbamate carbonyl resonates at ~155–160 ppm, while the ketone carbon appears at ~205–210 ppm .

- IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1650 cm⁻¹ (ketone) .

Advanced Question: How can conflicting reactivity data in tert-butyl carbamate syntheses be resolved?

Methodological Answer:

Contradictions in reaction yields or selectivity often arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in carbamate formation, while THF may stabilize intermediates via coordination .

- Temperature Control: Low temperatures (–20°C) suppress side reactions during oxidation steps, as demonstrated in biocatalytic procedures by Troiani et al. (2011) .

- Data Reconciliation: Cross-validate results using high-resolution mass spectrometry (HRMS) and single-crystal X-ray data to confirm molecular identity .

Basic Question: What computational tools aid in predicting the reactivity of tert-butyl carbamate derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys databases propose feasible synthetic routes by fragmenting the target molecule into commercially available precursors .

Advanced Question: How do steric effects from the tert-butyl group influence reaction pathways?

Methodological Answer:

The bulky tert-butyl group:

- Steric Shielding: Protects the carbamate NH from undesired protonation or oxidation, enabling selective functionalization at the 2-oxo position .

- Conformational Restriction: Reduces rotational freedom in intermediates, favoring specific transition states in asymmetric syntheses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2-oxo-2-phenylethyl)carbamate with structurally analogous compounds, focusing on molecular features, reactivity, and applications.

Substituted Phenyl Derivatives

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate (CAS 607358-50-9)

- Molecular Formula: C₁₃H₁₇NO₄

- Key Feature : A hydroxyl group at the para position of the phenyl ring.

- Reactivity : The hydroxyl group enables hydrogen bonding and further functionalization (e.g., sulfonation or alkylation). This derivative is less lipophilic than the parent compound, influencing solubility in polar solvents .

tert-Butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate (CAS 2197057-31-9)

- Molecular Formula: C₁₄H₁₉NO₃S

- Key Feature : A methylthio (-SMe) substituent at the para position.

- Reactivity : The electron-donating thioether group enhances stability against oxidation and modifies electronic properties for applications in metal-catalyzed reactions .

Heteroaromatic Analogues

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (CAS 1372133-72-6)

- Molecular Formula: C₁₁H₁₅NO₃S

- Key Feature : Replacement of the phenyl group with a thiophene ring.

- Reactivity: The sulfur atom in thiophene facilitates coordination with transition metals (e.g., nickel or palladium), making this compound suitable for cross-coupling reactions. Its electronic profile differs significantly from phenyl derivatives, affecting redox potentials in photoredox catalysis .

Boron-Containing Derivatives

tert-Butyl (2-oxo-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}ethyl)carbamate (CAS 1257651-17-4)

- Molecular Formula : C₂₀H₂₉BN₂O₅

- Key Feature : Incorporation of a boronate ester group.

- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, expanding utility in biaryl synthesis. This derivative is critical for constructing complex molecules in medicinal chemistry .

Cyclic Ketone Analogues

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0)

- Molecular Formula: C₁₀H₁₇NO₃

- Key Feature: A cyclic ketone (cyclopentanone) replacing the linear 2-oxoethyl chain.

- Reactivity : The constrained cyclic structure introduces steric effects, slowing nucleophilic attack at the carbonyl group. This derivative is favored in stereoselective synthesis due to its rigid backbone .

Data Table: Structural and Functional Comparison

Photoredox/Nickel Dual Catalysis

This compound serves as a substrate in photoredox/Ni dual catalytic systems for synthesizing pyrrolidinone derivatives. Under blue LED irradiation, it undergoes radical cross-coupling with benzoyl chloride, yielding tert-butyl (2-oxo-5-(2-oxo-2-phenylethyl)-1-phenylpyrrolidin-3-yl)carbamate with high regioselectivity . In contrast, the thiophene analogue (CAS 1372133-72-6) requires adjusted catalytic conditions due to sulfur’s electronic effects .

NMR Characterization

¹H and ¹³C NMR data for this compound derivatives (e.g., CDCl₃, 500 MHz) confirm structural integrity and stereochemical outcomes. For example, the ¹³C NMR spectrum of the pyrrolidinone derivative (30) shows distinct carbonyl signals at δ 170–175 ppm .

属性

IUPAC Name |

tert-butyl N-phenacylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIKTWMCZYPCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459471 | |

| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76477-26-4 | |

| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxo-2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。